KHK2455 Exhibits High IDO1 Isoform Selectivity: No Detectable Inhibition of IDO2 or TDO at Concentrations Exceeding 700× the IDO1 IC50
KHK2455 potently inhibits IDO1 with an IC50 of 14 nmol/L while showing no inhibition of indoleamine 2,3-dioxygenase 2 (IDO2) or tryptophan 2,3-dioxygenase (TDO) activities at concentrations up to 10,000 nmol/L [1]. This contrasts with epacadostat, which demonstrates a more modest selectivity window with an IDO1 IC50 of approximately 10 nmol/L and measurable activity against TDO at higher concentrations [2]. The absence of TDO inhibition by KHK2455 is functionally significant because TDO represents a parallel tryptophan-catabolizing pathway expressed in the liver that, if inhibited, could potentially lead to systemic tryptophan accumulation and altered serotonergic signaling.
| Evidence Dimension | IDO1 isoform selectivity (inhibition of IDO2 and TDO) |
|---|---|
| Target Compound Data | No inhibition of IDO2 or TDO at concentrations up to 10,000 nmol/L; IDO1 IC50 = 14 nmol/L |
| Comparator Or Baseline | Epacadostat: IDO1 IC50 ≈ 10 nmol/L with measurable TDO activity at elevated concentrations; Linrodostat (BMS-986205): IC50 ≈ 2 nmol/L for IDO1, selectivity profile distinct |
| Quantified Difference | Selectivity window for KHK2455 exceeds 714-fold over IDO2/TDO; comparator data for epacadostat indicates narrower selectivity margin |
| Conditions | Recombinant human IDO1, IDO2, and TDO enzyme activity assays |
Why This Matters
Procurement selection should favor KHK2455 when TDO-mediated tryptophan metabolism in hepatic or systemic compartments is a confounding variable that must be excluded from experimental interpretation.
- [1] Yap TA, Rixe O, Baldini C, et al. First-in-human phase 1 study of KHK2455 monotherapy and in combination with mogamulizumab in patients with advanced solid tumors. Cancer. 2025;131(13):e35939. Table S1. View Source
- [2] Cheong JE, Ekkati A, Sun L. A patent review of IDO1 inhibitors for cancer. Expert Opin Ther Pat. 2018;28(4):317-330. View Source
